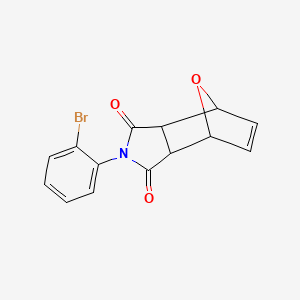![molecular formula C19H16I2N2OS B11540066 2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxi)fenil]metilideno}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo es un complejo compuesto orgánico caracterizado por su estructura única, que incluye átomos de yodo, un núcleo de benzotiofeno y un grupo carbonitrilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxi)fenil]metilideno}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo generalmente implica múltiples pasos:
Materiales de partida: La síntesis comienza con la preparación de 3,5-diiodo-4-(prop-2-en-1-yloxi)benzaldehído. Esto se puede lograr mediante la yodación de 4-(prop-2-en-1-yloxi)benzaldehído usando yodo y un agente oxidante.
Formación del núcleo de benzotiofeno: El núcleo de benzotiofeno se sintetiza mediante una reacción de ciclización que involucra un precursor de tiofeno adecuado y un grupo nitrilo.
Reacción de condensación: El paso final implica la condensación de 3,5-diiodo-4-(prop-2-en-1-yloxi)benzaldehído con el derivado de benzotiofeno en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo prop-2-en-1-yloxi, lo que lleva a la formación de epóxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonitrilo, convirtiéndolo en una amina u otras formas reducidas.
Sustitución: Los átomos de yodo presentes en el compuesto lo hacen susceptible a reacciones de sustitución nucleofílica, donde el yodo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen ácido m-cloroperbenzoico (m-CPBA) para la epoxidación.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o catalizadores de hidrogenación.
Sustitución: Se pueden emplear nucleófilos como tioles, aminas o alcóxidos en condiciones de suaves a moderadas.
Productos principales
Oxidación: Epóxidos o derivados hidroxilados.
Reducción: Aminas o derivados de nitrilo reducidos.
Sustitución: Compuestos donde el yodo es reemplazado por otros grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas o anticancerígenas. Los estudios pueden centrarse en modificar la estructura para mejorar estas actividades.
Medicina
En química medicinal, el compuesto puede servir como un compuesto guía para el desarrollo de nuevos fármacos. Sus posibles interacciones con los objetivos biológicos lo convierten en un candidato para estudios farmacológicos adicionales.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia. También puede encontrar aplicaciones en la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual 2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxi)fenil]metilideno}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, alterando su actividad. La presencia de átomos de yodo y el núcleo de benzotiofeno pueden influir en su afinidad de unión y especificidad hacia los objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
3,5-Diiodo-4-(prop-2-en-1-yloxi)benzaldehído: Un precursor en la síntesis del compuesto diana.
Derivados de benzotiofeno: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Compuestos de carbonitrilo: Moléculas que contienen el grupo funcional carbonitrilo, que pueden exhibir reactividad similar.
Singularidad
La singularidad de 2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxi)fenil]metilideno}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo radica en su combinación de grupos funcionales y características estructurales. La presencia de átomos de yodo, un núcleo de benzotiofeno y un grupo carbonitrilo proporciona un conjunto distinto de propiedades químicas y patrones de reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C19H16I2N2OS |
|---|---|
Peso molecular |
574.2 g/mol |
Nombre IUPAC |
2-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C19H16I2N2OS/c1-2-7-24-18-15(20)8-12(9-16(18)21)11-23-19-14(10-22)13-5-3-4-6-17(13)25-19/h2,8-9,11H,1,3-7H2/b23-11+ |
Clave InChI |
WIVDDYWPDDWNCH-FOKLQQMPSA-N |
SMILES isomérico |
C=CCOC1=C(C=C(C=C1I)/C=N/C2=C(C3=C(S2)CCCC3)C#N)I |
SMILES canónico |
C=CCOC1=C(C=C(C=C1I)C=NC2=C(C3=C(S2)CCCC3)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)

![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
![[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile](/img/structure/B11540075.png)
![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)

![2-bromo-N-(4-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11540102.png)
